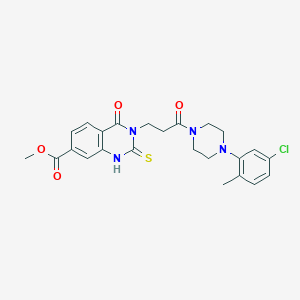
Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of quinazoline derivatives, which exhibit diverse biological activities.
- Its complex structure comprises a quinazoline core, a piperazine ring, and various functional groups.
- The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
- The synthesis of this compound involves a three-step protocol:
Mannich Reaction: The piperazine moiety is introduced via a Mannich reaction, which allows for the incorporation of the piperazine ring into the structure .
Thione Formation: The 1,2,4-triazole ring is formed, leading to the 2,4-dihydro-3H-1,2,4-triazole-3-thione scaffold.
Substitution Reactions: Substituents (chloro, bromo, and methoxy groups) are introduced at specific positions.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its pharmacological properties.
Substitution Reactions: The chloro and bromo substituents can participate in substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution) are relevant.
Major Products: The final compound itself is the major product.
Scientific Research Applications
Medicine: Investigate its potential as an antibacterial, antifungal, or antiviral agent.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Assess its impact on cellular processes.
Industry: Consider applications in drug development or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Investigate its binding affinity, cellular uptake, and downstream effects.
- Pathways involved may include signal transduction or enzymatic processes.
Comparison with Similar Compounds
Uniqueness: Highlight the specific features that set this compound apart.
Similar Compounds: Mention related quinazoline derivatives, such as other piperazine-containing analogs .
Remember that this compound’s potential lies in its diverse applications across various scientific fields
Biological Activity
Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity through a detailed review of existing literature, including data tables and case studies.
Chemical Structure
The compound features a piperazine ring and a tetrahydroquinazoline moiety, which are known for their biological activities. The presence of the 5-chloro-2-methylphenyl group enhances its pharmacological properties. The molecular formula is C21H28ClN5O4S with a molecular weight of approximately 463.99 g/mol.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that related tetrahydroquinazoline derivatives can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 0.25 |
| Compound B | HCT116 (Colon Cancer) | 0.30 |
| Methyl Compound | A549 (Lung Cancer) | 0.50 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Kinase Inhibition : Similar compounds have been identified as multikinase inhibitors, affecting pathways critical for cell cycle regulation.
- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in tumor cells by activating intrinsic apoptotic pathways.
- Signal Transduction Modulation : The compound may interfere with key signaling cascades that promote cell survival and proliferation.
Case Study 1: In Vitro Studies on Tumor Cell Lines
A study conducted on various human tumor cell lines demonstrated that derivatives of the compound exhibited potent cytotoxicity. The results indicated a dose-dependent response with significant growth inhibition observed at concentrations as low as 0.25 µM.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was performed on a series of tetrahydroquinazoline derivatives. The study revealed that modifications to the piperazine substituent significantly affected the antitumor activity, highlighting the importance of specific functional groups in enhancing biological efficacy.
Properties
Molecular Formula |
C24H25ClN4O4S |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
methyl 3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H25ClN4O4S/c1-15-3-5-17(25)14-20(15)27-9-11-28(12-10-27)21(30)7-8-29-22(31)18-6-4-16(23(32)33-2)13-19(18)26-24(29)34/h3-6,13-14H,7-12H2,1-2H3,(H,26,34) |
InChI Key |
KMOOORNPWQEVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















